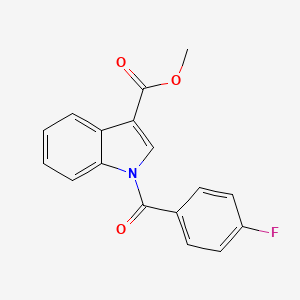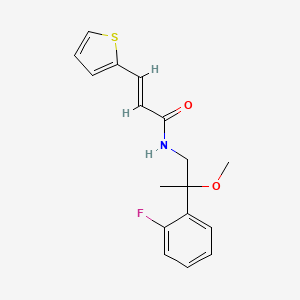
(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide, also known as FLICA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FLICA is a small molecule inhibitor that targets the caspase family of proteins, which are involved in programmed cell death or apoptosis.
Applications De Recherche Scientifique
Polymerization and Material Science
Acrylamide derivatives are extensively explored for their polymerization properties. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery, utilizing controlled room-temperature RAFT polymerization to achieve precise polymer structures (Convertine et al., 2004). This suggests potential for (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide in creating specialized polymers with specific physicochemical properties for targeted applications.
Sensing and Detection
Acrylamide derivatives have been employed in developing sensitive probes for detecting various substances. Fluorescent dyes and sensors derived from acrylamide compounds demonstrate applications in bioimaging and environmental monitoring. For example, the synthesis of fluorescent dyes bearing thioimidate and thiazolyl moieties from related compounds shows potential in creating color-tunable fluorophores (Witalewska et al., 2019). This indicates the capacity of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide to serve as a building block in the synthesis of novel fluorescent materials for specific detection applications.
Biomedical Applications
In the biomedical domain, acrylamide derivatives are researched for their role in drug delivery systems and as components in hydrogels that respond to environmental stimuli, such as temperature or pH. These materials can be designed to release therapeutic agents in a controlled manner or to undergo changes in properties under specific conditions, enhancing their efficacy in biomedical applications.
Corrosion Inhibition
Some acrylamide derivatives are investigated for their corrosion inhibitory properties, indicating potential applications in protecting metals from corrosion in various industrial processes. For instance, research on new acrylamide derivatives as corrosion inhibitors in nitric acid solutions demonstrates their effectiveness and suggests potential for similar compounds in corrosion protection (Abu-Rayyan et al., 2022).
Environmental and Chemical Sensing
The synthesis and functionalization of acrylamide derivatives for environmental sensing, particularly for detecting metal ions in water, highlight their utility in environmental monitoring and safety. Turn-on fluorogenic and chromogenic detection systems based on acrylamide copolymers demonstrate selective sensitivity to specific metal ions, offering tools for environmental analysis (Geng et al., 2014).
Propriétés
IUPAC Name |
(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAJMDKMBDRTLJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)


![N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2981834.png)

![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)
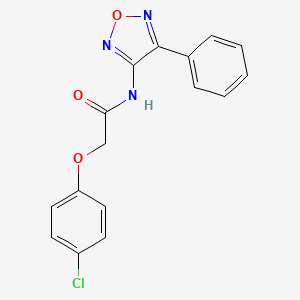
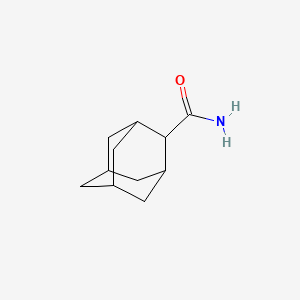
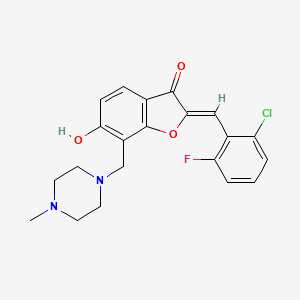

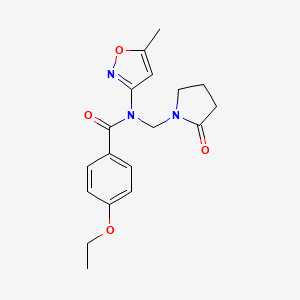
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

